Malachite Green Carbinol base
Overview
Description
Malachite Green Carbinol base is an organic compound with the chemical formula C23H26N2O. It is a derivative of Malachite Green, a well-known triphenylmethane dye. The compound is used in various applications, including as a pH indicator, a biological stain, and in the textile industry for dyeing materials such as silk, wool, and leather .
Mechanism of Action
Target of Action
Malachite Green Carbinol Base (MGOH, MGCB) is a non-fluorescent derivative of Malachite Green (MG) . It primarily targets DNA, with a preference for A:T-rich regions . It also targets cancer cells, particularly their acidic cellular compartments .
Mode of Action
MGOH interacts with its targets through a process known as intercalation . This involves the insertion of MGOH molecules between the base pairs of the DNA double helix . In cancer cells, MGOH is incorporated into liposomes and becomes cationic and water-soluble under acidic conditions . It is then released from the liposome to the aqueous exterior .
Biochemical Pathways
The interaction of MGOH with DNA can lead to mutagenic effects . In addition, the leuco derivative of MGOH bears a structural resemblance to carcinogenic aromatic amines that can form covalent DNA adducts . In cancer cells, MGOH is delivered via the endocytic pathway .
Pharmacokinetics
The pharmacokinetics of MGOH are influenced by its solubility and ionization properties . MGOH is solubilized in liposome membranes and becomes cationic and water-soluble under acidic conditions . Its release behavior corresponds to its ionization ability .
Result of Action
The interaction of MGOH with DNA can lead to mutagenic effects . In mammalian cells, it shows marked cytotoxicity and the ability to induce cell transformation and lipid peroxidation . In cancer cells, MGOH induces cytotoxic effects that are correlated to its ionization ability .
Biochemical Analysis
Biochemical Properties
Malachite Green Carbinol base plays a significant role in biochemical reactions, particularly in its interactions with DNA and proteins. It intercalates with DNA, showing a preference for adenine-thymine-rich regions . This interaction can lead to the formation of covalent DNA adducts, which may result in mutagenic effects. Additionally, this compound can induce lipid peroxidation and cell transformation in mammalian cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It exhibits marked cytotoxicity in mammalian cells, leading to cell death and transformation . The compound can also influence cell signaling pathways and gene expression, potentially acting as a tumor promoter due to its ability to generate reactive oxygen species . These effects highlight the compound’s potential impact on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming intercalated complexes that disrupt normal DNA function . This binding can inhibit or activate specific enzymes involved in DNA replication and repair. Additionally, the compound’s ability to induce lipid peroxidation suggests it may interact with cellular membranes, leading to oxidative stress and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and exposure to light . Long-term studies have shown that this compound can persist in tissues, leading to prolonged cytotoxic effects and potential carcinogenicity . These findings underscore the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antifungal activity in aquaculture . At higher doses, it can cause toxic effects, including cytotoxicity and potential carcinogenicity . These threshold effects highlight the need for careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation . The compound can undergo chemical and metabolic reduction to its leuco derivative, which has a longer tissue half-life . These metabolic processes can affect the compound’s overall impact on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malachite Green Carbinol base can be synthesized through the reduction of Malachite Green. The process involves the use of reducing agents such as sodium borohydride or zinc dust in the presence of an acid . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. The compound is often synthesized in batch reactors where precise control over reaction conditions, such as temperature, pH, and concentration of reactants, is maintained to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Malachite Green Carbinol base undergoes various chemical reactions, including:
Reduction: It can be further reduced to leucomalachite green, a colorless compound, using strong reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride, zinc dust; performed in acidic conditions at room temperature.
Substitution: Various nucleophiles such as halides or amines; reactions are usually conducted in organic solvents.
Major Products
Oxidation: Malachite Green.
Reduction: Leucomalachite Green.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Malachite Green Carbinol base has a wide range of applications in scientific research:
Comparison with Similar Compounds
Malachite Green Carbinol base is unique due to its specific chemical structure and properties. Similar compounds include:
Leucomalachite Green: A reduced form of Malachite Green with similar applications but different chemical properties.
Crystal Violet: Another triphenylmethane dye with similar staining properties but different chemical reactivity.
Basic Fuchsin: A related dye used in similar staining applications but with distinct chemical characteristics.
This compound stands out due to its ability to act as a pH regulator and its specific applications in both scientific research and industry .
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOGENDFZKPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060149 | |
Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Malachite Green carbinol base | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
510-13-4 | |
Record name | Malachite green carbinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malachite Green carbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-bis(p-dimethylaminophenyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALACHITE GREEN CARBINOL BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680V7SFB75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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